Isochroman-4-carbaldehyde
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Overview
Description
Isochroman-4-carbaldehyde is an organic compound characterized by a fused ring structure consisting of a benzene ring and a tetrahydropyran ring with an aldehyde functional group at the fourth position
Mechanism of Action
Mode of Action
The mode of action of Isochroman-4-carbaldehyde involves its interaction with its targets, leading to various biochemical changes. The compound is synthesized through a process involving the oxa-Pictet–Spengler reaction . This reaction is a key step in the construction of the isochroman motif, a structure found in many biologically active compounds
Biochemical Pathways
This compound is involved in various biochemical pathways. The compound is synthesized through a variant of the oxa-Pictet–Spengler reaction, which starts from an epoxide rather than an aldehyde . This reaction expands the scope and rate of the reaction, facilitating the initial Meinwald rearrangement
Result of Action
Given its complex structure and the processes involved in its synthesis, it is likely that the compound has multiple effects at the molecular and cellular levels
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific biological environment in which the compound is present . Understanding these influences is crucial for optimizing the use of this compound in biological and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isochroman-4-carbaldehyde can be synthesized through several methods. One common approach involves the oxa-Pictet–Spengler reaction, which starts from an epoxide rather than an aldehyde. This reaction is facilitated by hexafluoroisopropanol (HFIP) as a solvent, which expands the electrophile scope to include partners equivalent to ketones, aliphatic aldehydes, and phenylacetyl aldehydes . Another method involves the C–H insertion of donor/donor carbenes using Rh2(R-PTAD)4 as a catalyst, yielding isochroman substrates with excellent diastereo- and enantioselectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: Isochroman-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in the oxa-Pictet–Spengler reaction to form functionalized isochromans . Additionally, it can undergo C–H insertion reactions to form tetrahydroisoquinolines .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include functionalized isochromans and tetrahydroisoquinolines, which are valuable intermediates in organic synthesis and medicinal chemistry .
Scientific Research Applications
Isochroman-4-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Isochroman-4-carbaldehyde can be compared with other similar compounds, such as:
Isochroman-1,4-dione: This compound shares a similar ring structure but has different functional groups, leading to distinct reactivity and applications.
Tetrahydroisoquinoline: While structurally related, tetrahydroisoquinoline derivatives have unique biological activities and synthetic applications.
Properties
IUPAC Name |
3,4-dihydro-1H-isochromene-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h1-5,9H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRNTDGHFKCLDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CO1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212021-95-8 |
Source
|
Record name | 3,4-dihydro-1H-2-benzopyran-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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